![molecular formula C13H16N4O3 B2982677 1,6,7-trimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-34-3](/img/structure/B2982677.png)
1,6,7-trimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6,7-trimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, also known as PPO, is a heterocyclic compound that has gained significant attention in recent years due to its wide range of applications in scientific research. PPO is a highly potent and selective inhibitor of the cGAS-STING pathway, which plays a crucial role in the innate immune response. The cGAS-STING pathway is activated in response to the presence of foreign DNA in the cytoplasm, leading to the production of type I interferons and pro-inflammatory cytokines. Inhibition of this pathway has been shown to have therapeutic potential in a variety of diseases, including autoimmune disorders, infectious diseases, and cancer.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Purine derivatives have been synthesized for various applications, including anticancer, antimicrobial, and antiviral activities. For instance, Ashour et al. (2012) synthesized triazino and triazolo[4,3-e]purine derivatives, demonstrating significant anticancer and anti-HIV activities, highlighting the chemical versatility and potential of purine scaffolds in drug development (Ashour et al., 2012).
Anticancer Activities
Purine analogs have shown promise in anticancer research. For example, a study on fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives revealed significant anti-proliferative activity against various human cancer cell lines, suggesting their potential as anticancer agents (E. Ramya Sucharitha et al., 2021).
Antiviral and Immunomodulatory Effects
Purine derivatives have also been explored for their antiviral and immunomodulatory effects. Nagahara et al. (1990) synthesized thiazolo[4,5-d]pyrimidine nucleosides, analogs of natural purine nucleosides, and demonstrated their significant immunoactivity and protective effects against viral infections, indicating the therapeutic potential of purine analogs in immunotherapy and antiviral treatments (Nagahara et al., 1990).
Antimicrobial Activities
The antimicrobial properties of purine derivatives have been noted in several studies. For instance, the synthesis and evaluation of triazolo[4,3-e]purine derivatives by Ashour et al. (2012) revealed compounds with potent activity against various bacterial strains, underscoring the potential of purine scaffolds in developing new antimicrobial agents (Ashour et al., 2012).
Eigenschaften
IUPAC Name |
4,7,8-trimethyl-2-propylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-5-6-16-11(18)9-10(15(4)13(16)19)14-12-17(9)7(2)8(3)20-12/h5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUDFMUDMDJJNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C(=C(O3)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-(2-(2-chloro-6-fluorophenyl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2982597.png)
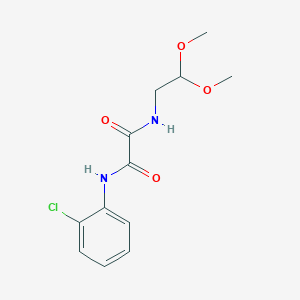
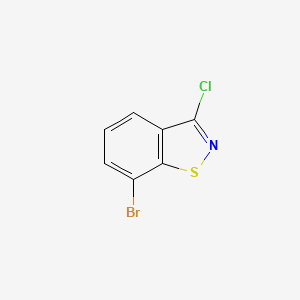
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2982603.png)
![2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2982607.png)
![N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2982608.png)

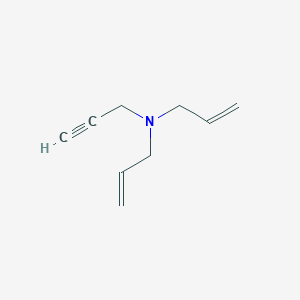
![methyl 3-((3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)methyl)benzoate](/img/structure/B2982612.png)
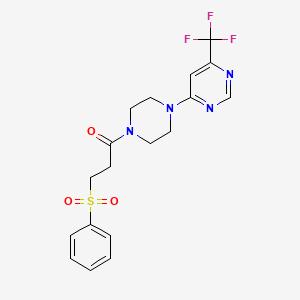
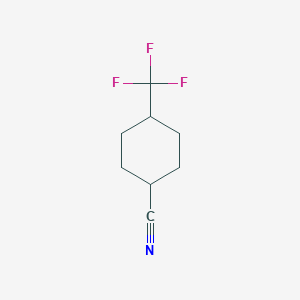
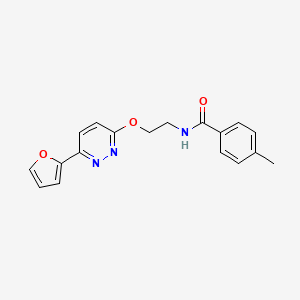
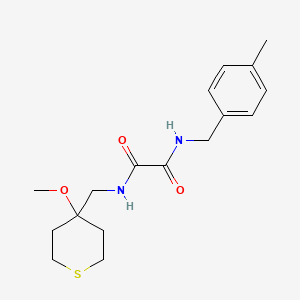
![1-allyl-4-(1-(2-(3,5-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2982617.png)